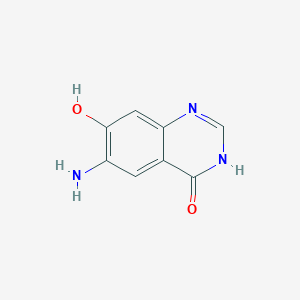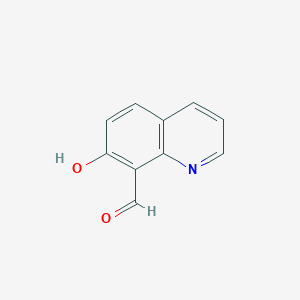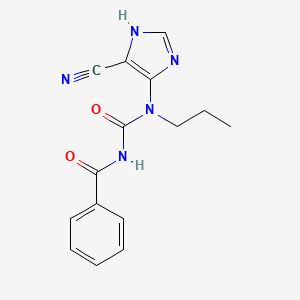
Hepta-1,4-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-1,4-diyn-3-ol is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a member of the diynes family. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hepta-1,4-diyn-3-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a base, such as sodium amide, to form the desired product. Another method includes the use of palladium-catalyzed coupling reactions, where terminal alkynes are coupled with propargyl alcohol derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Hepta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hepta-1,4-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Hepta-1,4-diyn-3-ol involves its ability to undergo cyclization reactions to form reactive intermediates, such as diradicals. These intermediates can interact with various molecular targets, including DNA and proteins, leading to biological effects such as cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiyne: Another member of the diynes family with two triple bonds.
Hexa-1,5-diyn-3-ol: Similar structure but with different positioning of the hydroxyl group.
Octa-1,7-diyn-3-ol: A longer chain diyne with similar reactivity.
Uniqueness
Hepta-1,4-diyn-3-ol is unique due to its specific positioning of the triple bonds and the hydroxyl group, which imparts distinct reactivity and potential for forming a variety of derivatives. Its ability to undergo cyclization reactions to form reactive intermediates also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H8O |
|---|---|
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
hepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3 |
Clé InChI |
MIHHNBNPGKCVMY-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)

![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)




